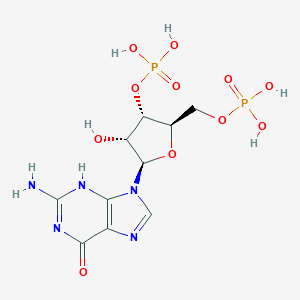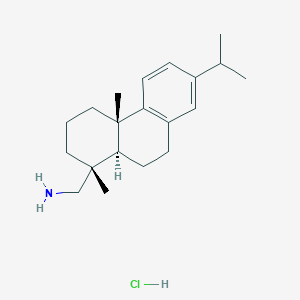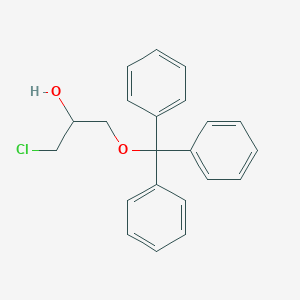![molecular formula C6H6N2O2 B134557 (NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine CAS No. 144605-37-8](/img/structure/B134557.png)
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and material science. This compound is also known as Pyrroloquinoline quinone (PQQ) and has been found to have numerous beneficial effects on the human body.
Applications De Recherche Scientifique
PQQ has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and material science. In medicine, PQQ has been found to have neuroprotective properties, which can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. PQQ has also been found to improve cognitive function and reduce inflammation.
In biochemistry, PQQ acts as a cofactor for various enzymes, including dehydrogenases, oxidases, and hydroxylases. PQQ also plays a crucial role in the growth and development of bacteria and is essential for the survival of many organisms.
In material science, PQQ has been found to have antioxidant properties, which make it an excellent candidate for the development of anti-corrosion coatings for metals.
Mécanisme D'action
The mechanism of action of PQQ involves its interaction with various enzymes and proteins in the human body. PQQ acts as a cofactor for enzymes such as alcohol dehydrogenase and glucose dehydrogenase, which are involved in the metabolism of alcohol and glucose, respectively. PQQ also activates various signaling pathways in the body, which can help in the regulation of gene expression and cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PQQ include its antioxidant properties, which help in the prevention of oxidative stress and inflammation. PQQ also plays a crucial role in energy metabolism, which can help in the prevention of metabolic disorders such as diabetes and obesity. PQQ has also been found to improve cognitive function and reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PQQ in lab experiments include its high stability, low toxicity, and ability to act as a cofactor for various enzymes. However, the limitations of using PQQ include its high cost and limited availability.
Orientations Futures
For the research and development of PQQ include the development of PQQ-based drugs for the treatment of neurodegenerative diseases and the investigation of PQQ's role in the regulation of gene expression and cellular function.
Méthodes De Synthèse
The synthesis method of (NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine involves the reaction of 4,5-diamino-1H-pyrrole-3,2-dicarboxylic acid with a reducing agent such as sodium borohydride. This reaction results in the formation of PQQ, which is then purified using various techniques such as chromatography and recrystallization.
Propriétés
Numéro CAS |
144605-37-8 |
|---|---|
Nom du produit |
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine |
Formule moléculaire |
C6H6N2O2 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H6N2O2/c9-7-4-6-2-1-3-8(10)5-6/h1-5,9H/b7-4+ |
Clé InChI |
WXAHTINPWPNKQL-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC(=C[N+](=C1)[O-])/C=N/O |
SMILES |
C1=CC(=C[N+](=C1)[O-])C=NO |
SMILES canonique |
C1=CC(=C[N+](=C1)[O-])C=NO |
Synonymes |
3-Pyridinecarboxaldehyde,oxime,1-oxide,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



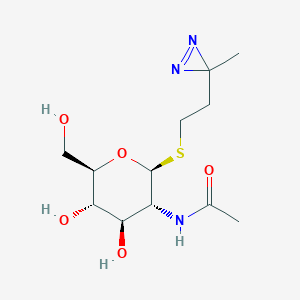
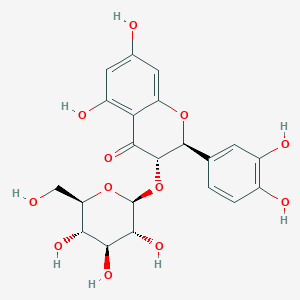



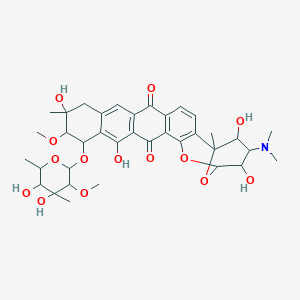
![2-([(Tert-butoxy)carbonyl]amino)pentanoic acid](/img/structure/B134498.png)
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide](/img/structure/B134500.png)
